

Captafol Fungicide: A Technical Guide to its Carcinogenicity and Regulatory Status

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Compound of Interest

Compound Name: Carbendazim-captafol mixt.

Cat. No.: B15475145

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Executive Summary

Captafol is a broad-spectrum fungicide that was widely used in agriculture from the 1960s. However, mounting evidence of its carcinogenic potential has led to significant regulatory restrictions and bans worldwide. This technical guide provides a comprehensive overview of the carcinogenicity and regulatory status of captafol, with a focus on the key experimental data that have informed these classifications. It is intended to be a resource for researchers, toxicologists, and professionals involved in drug and chemical safety assessment.

Carcinogenicity Profile

Captafol has been classified as a probable human carcinogen by several international and national health agencies based on sufficient evidence from animal studies. No data were available from studies in humans.^{[1][2]}

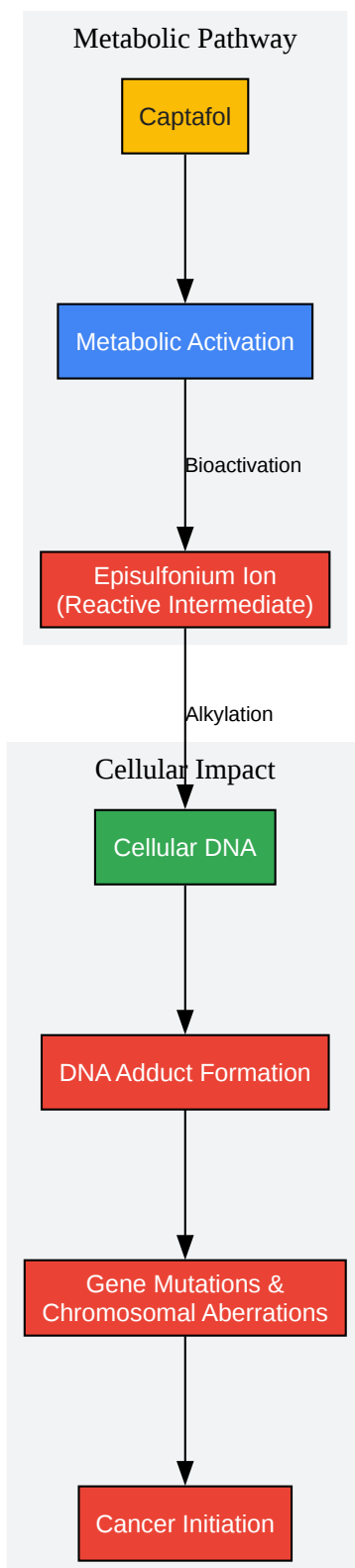
Agency Classifications

The carcinogenicity of captafol has been evaluated by major public health organizations, with a consensus on its potential risk to humans.

Agency	Classification	Rationale
International Agency for Research on Cancer (IARC)	Group 2A: Probably carcinogenic to humans[2]	Sufficient evidence in experimental animals.[2]
U.S. Environmental Protection Agency (EPA)	Group B2: Probable Human Carcinogen	Sufficient evidence from animal studies.
National Toxicology Program (NTP), U.S. HHS	Reasonably anticipated to be a human carcinogen[3][4]	Sufficient evidence of carcinogenicity from studies in experimental animals and supporting data on mechanisms of carcinogenesis.[3][4]

Proposed Mechanism of Carcinogenicity

The carcinogenic activity of captafol is believed to be linked to its genotoxicity. The molecule can be metabolized to a reactive intermediate, a transient episulfonium ion, which is an alkylating agent capable of binding to cellular macromolecules, including DNA. This interaction can lead to DNA adducts, mutations, and chromosomal aberrations, ultimately contributing to the initiation of cancer.[3][4]





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